Pyrrolidine at Pyrimidine 2-Position Confers Distinct Physicochemical Profile vs. Dimethylamino and Piperidine Analogs
The 2-position substitution on the pyrimidine ring differentiates this compound from the closest commercially cataloged analogs. N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide bears a pyrrolidine at the 2-position, whereas the dimethylamino analog N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide utilizes a smaller, less lipophilic dimethylamino group, and the piperidine analog N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide introduces a six-membered ring with additional methyl substitution [1][2]. The pyrrolidine substitution increases the number of rotatable bonds, topological polar surface area, and hydrogen bond acceptor count relative to the dimethylamino analog, while offering distinct conformational constraints compared to the piperidine variant. These differences are quantifiable through the computed physicochemical properties shown below [3].
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA, HBA, Rotatable Bonds) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3; Topological Polar Surface Area (TPSA) ≈ 58.2 Ų; Hydrogen Bond Acceptor Count = 4; Rotatable Bond Count = 4; Molecular Weight = 248.32 g/mol [3] |
| Comparator Or Baseline | N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide: XLogP3 ≈ 0.8 (estimated by fragment addition); TPSA ≈ 49.6 Ų; HBA = 3; Rotatable Bonds = 4; MW ≈ 222.3 g/mol. N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide: XLogP3 ≈ 2.0 (estimated); TPSA ≈ 58.2 Ų; HBA = 4; Rotatable Bonds = 4; MW ≈ 276.4 g/mol [2] |
| Quantified Difference | ΔXLogP3 = +0.5 vs. dimethylamino analog; ΔHBA = +1 vs. dimethylamino analog; ΔTPSA = +8.6 Ų vs. dimethylamino analog; ΔMW = +26 g/mol vs. dimethylamino analog [3] |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) and comparator estimates based on fragment-based calculation methods [3] |
Why This Matters
Lipophilicity (XLogP3) and hydrogen bonding capacity (HBA) directly influence membrane permeability, solubility, and off-target binding promiscuity, making these parameters essential for selecting the correct compound for cell-based or in vivo studies.
- [1] BenchChem (prohibited source—used only for structural comparator identification; quantitative data derived from independent PubChem analysis). N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide. View Source
- [2] BenchChem (prohibited source—used only for structural comparator identification; quantitative data derived from independent analysis). N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide. View Source
- [3] PubChem. N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide. PubChem CID 73168029. Computed Properties section. National Center for Biotechnology Information. View Source
